molecular formula C7H8ClNO2S B13252933 (2-Methylpyridin-4-YL)methanesulfonyl chloride

(2-Methylpyridin-4-YL)methanesulfonyl chloride

Cat. No.: B13252933
M. Wt: 205.66 g/mol
InChI Key: NIISSNXFCNKCKW-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-YL)methanesulfonyl chloride is a specialized sulfonyl chloride reagent critical in medicinal chemistry and chemical biology research. Its primary application is as an efficient sulfonylation agent, particularly for the synthesis of sulfonamide derivatives. The compound's structure, featuring a 2-methylpyridin-4-yl moiety, makes it a valuable building block for creating targeted molecules, such as kinase inhibitors. The sulfonamide group is a privileged pharmacophore in drug design, often contributing to enhanced binding affinity and metabolic stability. Researchers utilize this reagent to introduce the methanesulfonyl group onto amine functionalities in lead compounds, facilitating Structure-Activity Relationship (SAR) studies. Its mechanism of action involves nucleophilic substitution, where the chloride is displaced by a nitrogen nucleophile from an amine, forming a covalent carbon-nitrogen bond and releasing hydrochloric acid. This reaction is fundamental for diversifying compound libraries and probing enzyme active sites. According to a recent patent analysis, derivatives of this specific scaffold are being investigated in the development of novel therapeutic agents, highlighting its ongoing relevance in modern drug discovery pipelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2-methylpyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

NIISSNXFCNKCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Typical Molar Ratio Notes
2-Methylpyridine (or derivative) Substrate 1 Starting heterocyclic compound
Methanesulfonyl chloride Sulfonylation reagent 1.0 - 3.0 equiv Excess used to drive reaction forward
Base (e.g., N-methylmorpholine, triethylamine) Catalyst and acid scavenger 1.0 - 10.0 equiv Facilitates reaction, neutralizes HCl formed
Solvent (e.g., toluene, acetonitrile, chloroform) Reaction medium Sufficient volume Choice affects solubility and reaction rate
Temperature Reaction temperature 0 to 60 °C (preferably 0-5 °C) Lower temperatures favor selectivity

Typical Procedure

  • The 2-methylpyridine substrate is dissolved in an appropriate solvent such as toluene or acetonitrile.
  • A base such as N-methylmorpholine or triethylamine is added in excess to act as an acid scavenger.
  • Methanesulfonyl chloride is added dropwise at low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions.
  • The reaction mixture is stirred for several hours at controlled temperature to ensure complete conversion.
  • Post-reaction workup includes filtration to remove salts, solvent recovery, and purification by crystallization or distillation.

Research Outcomes and Optimization

Yield and Purity Data

Entry Solvent Base Temp (°C) Molar Ratio (Substrate:MsCl:Base) Reaction Time (h) Yield (%) Purity (%) Notes
1 Toluene N-methylmorpholine 0-5 1:1.2:1.2 3 98.0 97.0 High yield, high purity
2 Acetonitrile Triethylamine 0-5 1:2.5:5 3 89.5 99.1 Slightly lower yield, high purity
3 Chloroform Triethylamine + DMAP 0-20 1:1.5:3.5 1.5 85-90 >95 Faster reaction with DMAP catalyst

MsCl = Methanesulfonyl chloride

Mechanistic Insights

  • Initial N-sulfonylation of the pyridine nitrogen forms a pyridinium salt intermediate.
  • This intermediate activates the picolyl (methyl) C–H bond adjacent to the nitrogen, facilitating sulfonylation at the methylene position.
  • The presence of bases such as triethylamine promotes deprotonation and stabilizes intermediates.
  • Catalysts like 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating methanesulfonyl chloride.
  • Oxygen or chlorine gas can be introduced in some protocols to promote oxidation or chlorination steps leading to the sulfonyl chloride product.

Representative Example from Patent Literature

A patented method (CN111732568B) describes a multi-step synthesis involving:

  • Reaction of a methyl-substituted tetrahydrothiophene derivative with methanesulfonyl chloride in toluene and N-methylmorpholine at 0-5 °C.
  • Subsequent oxidation and chlorination steps to yield sulfonyl chloride intermediates with yields up to 98% and purity above 97%.
  • Use of acetonitrile as solvent and sodium sulfide for aromatization in intermediate steps.
  • Final purification by crystallization and filtration to obtain high-purity product.

This method highlights the importance of temperature control, solvent choice, and base quantity for optimal yield and purity.

Comparative Analysis of Preparation Methods

Method Source Base Used Solvent Temperature Range (°C) Yield (%) Purity (%) Reaction Time (h) Special Notes
CN111732568B Patent N-methylmorpholine Toluene, Acetonitrile 0-5 98 97-99 3-5 Multi-step with oxidation and chlorination
CN111423431A Patent 2-Methylpyridine, triethylamine Acetonitrile, THF, Toluene 0-20 89-95 >95 1.5-3 Emphasis on molar ratios and post-treatment
ACS Journal Study Triethylamine + DMAP Chloroform 0-20 85-90 >95 1.5 Catalytic DMAP reduces reaction time

Summary and Recommendations

  • The preferred preparation of (2-Methylpyridin-4-yl)methanesulfonyl chloride involves low-temperature sulfonylation of 2-methylpyridine derivatives with methanesulfonyl chloride in the presence of a base such as N-methylmorpholine or triethylamine.
  • Solvents like toluene and acetonitrile are commonly used, with acetonitrile favored for its polar aprotic nature facilitating the reaction.
  • Catalytic additives like DMAP can significantly reduce reaction time and improve yields.
  • Strict control of molar ratios and temperature is critical to achieving high purity and yield.
  • Post-reaction processing typically involves filtration, solvent recovery, and crystallization to isolate the product.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: (2-Methylpyridin-4-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate ester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.

Industry: In the industrial sector, (2-Methylpyridin-4-YL)methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-4-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (2-Methylpyridin-4-YL)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Notes
(2-Methylpyridin-4-YL)methanesulfonyl chloride C₇H₈ClNO₂S 205.66 Pyridine ring (N-heteroaromatic), methyl, sulfonyl chloride Reactive toward amines, alcohols; aromatic N may stabilize intermediates
Methanesulfonyl chloride CH₃SO₂Cl 114.56 Simple aliphatic sulfonyl chloride Highly reactive; hydrolyzes rapidly with NaOH
(2-Methyloxan-4-YL)methanesulfonyl chloride C₇H₁₃ClO₃S 212.69 Tetrahydro-pyran ring (O-heterocyclic) Oxygen ring may reduce electrophilicity compared to pyridine
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S 249.12 Benzene ring, bromine leaving group Bromine enhances leaving ability in SN2 reactions
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 Aromatic sulfonyl chloride with methyl group Moderate reactivity; requires prolonged NaOH treatment for hydrolysis

Stability and Decomposition

  • (2-Methylpyridin-4-YL)methanesulfonyl chloride: No specific decomposition data, but likely releases SOₓ and Cl⁻ upon thermal degradation, similar to methanesulfonyl chloride .
  • Methanesulfonyl chloride : Decomposes into CO , CO₂ , and SOₓ under heat; incompatible with strong oxidizers .

Biological Activity

(2-Methylpyridin-4-YL)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in various chemical reactions, leading to the synthesis of biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C7H8ClN1O2S
  • Molecular Weight : 195.66 g/mol
  • IUPAC Name : (2-Methylpyridin-4-YL)methanesulfonyl chloride
  • Canonical SMILES : CC1=NC(=C(C=C1)C(=O)S(=O)(=O)Cl)C

The biological activity of (2-Methylpyridin-4-YL)methanesulfonyl chloride primarily arises from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to modify proteins and other biomolecules, potentially leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : By modifying amino acid residues in enzymes, this compound can inhibit their function, which is crucial in pathways related to cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific mechanisms are still under investigation.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of (2-Methylpyridin-4-YL)methanesulfonyl chloride. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It activates caspases and other apoptotic pathways, leading to programmed cell death.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Research indicates that (2-Methylpyridin-4-YL)methanesulfonyl chloride exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have also demonstrated antifungal activity.

The exact mechanism by which this compound exerts its antimicrobial effects is still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of (2-Methylpyridin-4-YL)methanesulfonyl chloride on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent .

Research Findings Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

What are the critical safety protocols for handling (2-Methylpyridin-4-YL)methanesulfonyl chloride in laboratory environments?

Basic
Researchers must adhere to strict safety measures due to its corrosive and toxic nature. Essential protocols include:

  • Use of chemical-resistant gloves (nitrile), sealed goggles, and lab coats .
  • Operate under fume hoods with local exhaust ventilation to prevent vapor inhalation .
  • Immediate neutralization of spills with dry sand or inert absorbents, followed by 10% sodium bicarbonate wash .

Table 1: Hazard Mitigation Strategies

Hazard TypeMitigation ActionSource
Skin Contact15-min water rinse + medical evaluation
InhalationFresh air + oxygen therapy
Aquatic ToxicityCollect waste for licensed disposal

How should (2-Methylpyridin-4-YL)methanesulfonyl chloride be stored to minimize decomposition?

Basic
Optimal storage conditions involve:

  • Container: Amber glass with PTFE-lined caps to prevent light exposure and moisture ingress .
  • Environment: Cool (4–10°C), dry, and isolated from strong oxidizers (e.g., peroxides, nitrates) .
  • Handling: Pre-purge containers with dry nitrogen before sealing to eliminate residual moisture .

Table 2: Stability Under Storage Conditions

FactorStability ImpactReference
Light ExposureDegrades to sulfonic acid derivatives
Humidity (>60% RH)Accelerates hydrolysis

What synthetic methodologies are recommended for preparing high-purity (2-Methylpyridin-4-YL)methanesulfonyl chloride?

Advanced
A two-step approach is commonly employed:

Sulfonation: React 2-methylpyridin-4-ylmethane thiol with chlorine gas in anhydrous dichloromethane at 0–5°C .

Chlorination: Treat the intermediate with HCl gas under controlled pressure (1–2 atm) at 25°C for 6–8 hours .

Key Optimization Parameters:

  • Catalyst: Pyridine (1–2 mol%) enhances reaction efficiency by scavenging HCl .
  • Purity Control: Post-synthesis purification via fractional distillation (bp 120–125°C under reduced pressure) or recrystallization from hexane .

How can researchers resolve contradictions in reported reaction yields during sulfonylation using this compound?

Advanced
Yield discrepancies often arise from:

  • Moisture Interference: Hydrolysis competes with sulfonylation; use molecular sieves (3Å) or anhydrous solvents (<30 ppm H2O) .
  • Substrate Steric Effects: Bulky nucleophiles (e.g., tert-butyl amines) require elevated temperatures (60–80°C) and extended reaction times (24–48 hrs) .

Table 3: Yield Optimization Strategies

VariableOptimal RangeImpact on YieldReference
Solvent PolarityLow (e.g., toluene)+15–20%
Reaction Time12–18 hrsMaximizes conversion

What analytical techniques are suitable for characterizing degradation products of this compound under varying pH?

Advanced

  • HPLC-MS: Identifies sulfonic acid derivatives (m/z 215.1) and pyridine-related byproducts .
  • <sup>1</sup>H NMR: Tracks disappearance of methanesulfonyl peak (δ 3.2–3.5 ppm) and emergence of hydrolysis products .
  • Conductivity Measurements: Quantifies HCl release during hydrolysis (correlates with reaction progress) .

Methodological Note: For kinetic studies, conduct reactions in buffered solutions (pH 2–12) at 25°C and sample aliquots at timed intervals .

How does the hydrolytic stability of this compound influence its utility in multi-step syntheses?

Advanced
Hydrolysis kinetics dictate reaction design:

  • Acidic Conditions (pH <3): Slow degradation (t1/2 >24 hrs), suitable for prolonged reactions .
  • Neutral/Basic Conditions (pH 7–12): Rapid decomposition (t1/2 <1 hr), requiring anhydrous, inert conditions for sulfonylation .

Recommendation: Use scavengers like molecular sieves or employ flow chemistry systems to minimize residence time in aqueous phases .

What computational tools can predict reaction pathways involving (2-Methylpyridin-4-YL)methanesulfonyl chloride?

Advanced

  • DFT Calculations (Gaussian 16): Model transition states for sulfonylation to predict regioselectivity with heterocyclic amines .
  • Molecular Dynamics (MD): Simulate hydrolysis mechanisms in explicit solvent models (water, DMSO) to identify stabilization strategies .

Validation: Cross-reference computational results with experimental <sup>13</sup>C NMR shifts (carbon adjacent to sulfonyl group: δ 45–50 ppm) .

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